1-O-hexadecyl-2-O-methylglycerol

Description

The exact mass of the compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glyceryl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

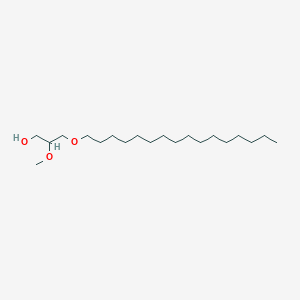

2D Structure

Properties

IUPAC Name |

3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912020 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111188-59-1 | |

| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 1-O-Hexadecyl-2-O-methylglycerol in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-hexadecyl-2-O-methylglycerol (HMG) is a synthetic ether lipid that has garnered significant interest in cellular biology and pharmacology due to its potent effects on key signaling pathways. As a structural analog of diacylglycerol (DAG), HMG primarily functions as an inhibitor of Protein Kinase C (PKC), a critical family of enzymes involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis. Beyond its well-documented role as a PKC antagonist, emerging evidence suggests that HMG and its metabolites can also modulate other signaling cascades, such as the diacylglycerol kinase (DGK) and mitogen-activated protein kinase (MAPK) pathways. This technical guide provides an in-depth exploration of the mechanisms of action of HMG, presenting quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of the signaling pathways it influences. This document is intended to serve as a comprehensive resource for researchers investigating ether lipids as potential therapeutic agents, particularly in the context of oncology and inflammatory diseases.

Introduction

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which renders them resistant to degradation by phospholipases that typically cleave ester-linked lipids. This inherent stability, coupled with their structural similarity to endogenous signaling molecules like diacylglycerol, allows them to act as potent and persistent modulators of cellular signaling. This compound (HMG) is a prominent member of this class, recognized for its antiproliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action is attributed to the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to signal transduction. Furthermore, HMG has been shown to be a metabolite of the antineoplastic ether lipid 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine and to inhibit diacylglycerol kinase, further highlighting its multifaceted role in cellular signaling.

Core Mechanisms of Action

Inhibition of Protein Kinase C (PKC)

The principal mechanism through which HMG exerts its cellular effects is by acting as an antagonist of diacylglycerol, thereby inhibiting the activation of conventional and novel PKC isoforms. By competing with DAG for its binding site on the C1 domain of PKC, HMG prevents the conformational changes required for kinase activation. This inhibition of PKC disrupts the downstream phosphorylation of a multitude of substrate proteins involved in cell cycle progression and survival. While specific IC50 values for HMG against individual PKC isoforms are not extensively documented in publicly available literature, related ether lipids have been shown to effectively inhibit PKC-mediated processes. The inhibitory effect of HMG on PKC is a key contributor to its observed anti-proliferative activity.

Inhibition of Diacylglycerol Kinase (DGK)

HMG has been identified as an inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates DAG to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers. By inhibiting DGK, HMG can lead to an accumulation of DAG, which under normal circumstances would activate PKC. However, as HMG itself is a PKC inhibitor, the net effect is a complex modulation of lipid second messenger levels. The inhibition of DGK by HMG has been quantified, with a reported IC50 value of approximately 15 µM for the inhibition of cytosolic DGK in WEHI-3B cells.[1]

Modulation of the MAPK Pathway

Studies on structurally related ether lipids, such as 1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3), for which HMG is a metabolite, have revealed an inhibitory effect on the mitogen-activated protein kinase (MAPK) cascade. This inhibition is not direct but is achieved by preventing the translocation of the upstream kinase Raf-1 to the plasma membrane, a crucial step for its activation. This interference with Raf-1 activation leads to a reduction in the phosphorylation and activation of downstream kinases such as MEK and ERK, which are pivotal for cell proliferation.

Quantitative Data

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize key findings regarding its inhibitory effects on cell proliferation and enzyme activity.

| Cell Line | Compound | IC50 (µM) | Reference |

| MCF-7 (Breast Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [2] |

| A549 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 9 | [2] |

| A549 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [2] |

| A427 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 25 | [2] |

| A427 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [2] |

| T84 (Colon Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [2] |

| OVCAR-3 (Ovarian Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 12 | [2] |

| OVCAR-3 (Ovarian Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 4 | [2] |

Table 1: Antiproliferative Activity of HMG Derivatives.

| Enzyme | Cell Line/Source | Compound | IC50 (µM) | Reference |

| Diacylglycerol Kinase (cytosolic) | WEHI-3B Cells | 1-O-hexadecyl-2-O-methyl-sn-glycerol (HMG) | ~15 | [1] |

Table 2: Enzyme Inhibition by HMG.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the logical flow of its inhibitory actions.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to assess the inhibitory effect of HMG on PKC activity using a commercially available PKC assay kit.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

This compound (HMG)

-

Phosphatidylserine (PS)

-

Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA) as an activator

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a lipid mixture by drying down appropriate amounts of PS and DAG (or PMA) under nitrogen and resuspending in assay buffer by sonication to form lipid vesicles.

-

Prepare serial dilutions of HMG in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer. Ensure the final solvent concentration is consistent across all reactions and does not exceed 1%.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the lipid vesicle suspension, and the desired concentration of HMG or vehicle control.

-

Add the PKC substrate peptide to the reaction mixture.

-

Initiate the reaction by adding the purified PKC enzyme. Pre-incubate for 10 minutes at 30°C.

-

Start the phosphorylation reaction by adding ATP and a tracer amount of [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) and allow the papers to dry.

-

Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each HMG concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol outlines the steps to determine the effect of HMG on the phosphorylation of ERK1/2 in cultured cells, a downstream indicator of MAPK pathway activation.

Materials:

-

Cultured cells (e.g., MCF-7, A549)

-

This compound (HMG)

-

Growth factor (e.g., EGF) or serum for stimulation

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of HMG or vehicle control for a specified time (e.g., 1-4 hours).

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) or serum for a short period (e.g., 5-15 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software and express the level of phosphorylated ERK as a ratio to total ERK.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for investigating the effects of HMG on cellular signaling pathways.

Conclusion

This compound is a multifaceted signaling molecule that exerts significant influence over key cellular pathways, primarily through the inhibition of Protein Kinase C. Its ability to also modulate diacylglycerol kinase and the MAPK cascade underscores the complexity of its biological activity and its potential as a lead compound for the development of novel therapeutics. The antiproliferative and pro-apoptotic effects observed in cancer cell lines highlight its promise in oncology. This technical guide provides a foundational understanding of HMG's role in cell signaling, supported by quantitative data and detailed methodologies, to aid researchers in further exploring the therapeutic applications of this and related ether lipids. Future investigations should focus on elucidating the specific PKC isoform selectivity of HMG and identifying the full spectrum of its downstream targets to better understand its therapeutic window and potential for clinical translation.

References

- 1. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its analogs. This document details the experimental protocols, presents quantitative data in structured tables, and illustrates the relevant signaling pathways and synthetic workflows using diagrammatic representations.

Introduction

1-O-hexadecyl-2-O-methyl-sn-glycerol and its derivatives are synthetic diacylglycerol analogs that have garnered significant interest in biomedical research. These ether lipids exhibit a range of biological activities, most notably the inhibition of protein kinase C (PKC), a key enzyme in cellular signal transduction.[1] By mimicking the structure of diacylglycerol (DAG), a natural activator of PKC, these analogs can competitively inhibit its function, thereby impacting various cellular processes such as proliferation, differentiation, and apoptosis. This inhibitory action makes them valuable tools for studying signal transduction pathways and as potential therapeutic agents, particularly in oncology.[2][3]

Synthesis of the Core Moiety: 1-O-hexadecyl-2-O-methyl-sn-glycerol

The synthesis of the central compound, 1-O-hexadecyl-2-O-methyl-sn-glycerol, is a multi-step process that typically begins with the commercially available chiral starting material, (S)-(+)-1,2-isopropylideneglycerol. The synthetic route involves three key transformations: alkylation of the primary hydroxyl group, removal of the isopropylidene protecting group, and subsequent methylation of the secondary hydroxyl group.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic route for 1-O-hexadecyl-2-O-methyl-sn-glycerol.

Experimental Protocols

Step 1: Synthesis of 3-O-hexadecyl-1,2-isopropylidene-sn-glycerol

-

Materials: (S)-(+)-1,2-Isopropylideneglycerol, sodium hydride (NaH), hexadecyl bromide, anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure: A solution of (S)-(+)-1,2-isopropylideneglycerol in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C. The mixture is stirred for 30 minutes, after which hexadecyl bromide is added. The reaction mixture is then allowed to warm to room temperature and stirred overnight. Upon completion, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-O-hexadecyl-sn-glycerol

-

Materials: 3-O-hexadecyl-1,2-isopropylidene-sn-glycerol, a solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) in a protic solvent (e.g., methanol (B129727) or water).

-

Procedure: 3-O-hexadecyl-1,2-isopropylidene-sn-glycerol is dissolved in a suitable solvent mixture (e.g., THF/water). A catalytic amount of a strong acid is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then neutralized with a weak base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated as described in Step 1. The resulting 1-O-hexadecyl-sn-glycerol is often used in the next step without further purification.

Step 3: Synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol

-

Materials: 1-O-hexadecyl-sn-glycerol, sodium hydride (NaH), methyl iodide, anhydrous tetrahydrofuran (THF).

-

Procedure: 1-O-hexadecyl-sn-glycerol is dissolved in anhydrous THF and treated with sodium hydride at 0°C under an inert atmosphere. After stirring for 30 minutes, methyl iodide is added dropwise. The reaction is stirred at room temperature overnight. The workup procedure is similar to that of Step 1. The final product, 1-O-hexadecyl-2-O-methyl-sn-glycerol, is purified by column chromatography.

Quantitative Data for Synthesis of the Core Moiety

| Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Physical State | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-O-hexadecyl-1,2-isopropylidene-sn-glycerol | (S)-(+)-1,2-Isopropylideneglycerol | Hexadecyl bromide, NaH | THF | ~85-95 | - | C₂₂H₄₄O₃ | 356.58 | 57959-37-2 |

| 1-O-hexadecyl-sn-glycerol | 3-O-hexadecyl-1,2-isopropylidene-sn-glycerol | HCl or H₂SO₄ | THF/H₂O | ~90-98 | White solid | C₁₉H₄₀O₃ | 316.52 | 506-03-6 |

| 1-O-hexadecyl-2-O-methyl-sn-glycerol | 1-O-hexadecyl-sn-glycerol | Methyl iodide, NaH | THF | ~80-90 | White solid | C₂₀H₄₂O₃ | 330.55 | 96960-92-8 |

Spectroscopic Data

1-O-hexadecyl-sn-glycerol:

-

¹H NMR (CDCl₃): δ 0.88 (t, 3H, -CH₃), 1.25 (br s, 28H, -(CH₂)₁₄-), 3.45-3.75 (m, 5H, -OCH₂CH(OH)CH₂OH and -OCH₂-), 3.85-3.95 (m, 1H, -CH(OH)-).

-

¹³C NMR (CDCl₃): δ 14.1, 22.7, 26.2, 29.4, 29.6, 29.7, 31.9, 64.4, 70.8, 71.8, 72.5.

1-O-hexadecyl-2-O-methyl-sn-glycerol:

-

¹H NMR (CDCl₃): δ 0.88 (t, 3H, J=6.5 Hz, CH₃), 1.25 (s, 28H, 14xCH₂), 1.56 (m, 2H, O-CH₂-CH₂), 3.40 (s, 3H, O-CH₃), 3.45-3.70 (m, 5H, glycerol (B35011) CH, CH₂).

-

¹³C NMR (CDCl₃): δ 14.1, 22.7, 26.2, 29.4, 29.6, 29.7, 31.9, 58.2, 64.2, 71.9, 80.1.

-

MS (ESI): m/z 331.3 [M+H]⁺.[4]

Synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol Analogs

A variety of analogs can be synthesized from the core molecule, 1-O-hexadecyl-2-O-methyl-sn-glycerol, primarily by modifying the free hydroxyl group at the sn-3 position. A common modification is the introduction of a glycosidic linkage.

Synthesis of a Glucopyranosyl Analog

A representative example is the synthesis of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol.

Experimental Protocol

-

Materials: 1-O-hexadecyl-2-O-methyl-sn-glycerol, 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride, zinc chloride, trityl chloride, dichloromethane, methanolic potassium hydroxide (B78521).

-

Procedure:

-

Glycosylation: To a solution of 1-O-hexadecyl-2-O-methyl-sn-glycerol and 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride in dry dichloromethane, zinc chloride and trityl chloride are added. The reaction mixture is stirred at room temperature.

-

Deacetylation: The resulting protected glycolipid is then treated with methanolic potassium hydroxide to remove the acetyl protecting groups from the sugar moiety. The reaction is neutralized and the product is extracted.

-

Quantitative Data for Analog Synthesis

| Compound Name | Starting Material | Reagents | Yield (%) | IC₅₀ (µM) vs. A549 cells | IC₅₀ (µM) vs. MCF-7 cells |

| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 1-O-hexadecyl-2-O-methyl-sn-glycerol | 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride, ZnCl₂, Trityl-Cl | 70 (for glycosylation step) | 9 | 17 |

| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | Precursor from above | Ethanolic KOH | - | 6.5-12.2 (range) | - |

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data from[3].

Relevant Signaling Pathways

The biological activity of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its analogs is primarily attributed to their interaction with the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling pathways.

Phospholipase C (PLC) / Protein Kinase C (PKC) Signaling Pathway

Activation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases) leads to the activation of PLC. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG directly activates most isoforms of PKC. 1-O-hexadecyl-2-O-methyl-sn-glycerol acts as a DAG mimetic and can inhibit this activation.

Caption: Inhibition of the PLC/PKC signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its analogs. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. The elucidation of the synthetic pathways and the understanding of the mechanism of action through the inhibition of key signaling cascades will facilitate the design and development of novel ether lipid analogs with potential therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Chimyl Alcohol | C19H40O3 | CID 10448487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

In-Depth Technical Guide: Antiproliferative Effects of 1-O-Hexadecyl-2-O-methylglycerol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative effects of two glycosylated 1-O-hexadecyl-2-O-methylglycerol derivatives: 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 4) and 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 5) . This document details their synthesis, antiproliferative activity against various cancer cell lines, and the underlying molecular mechanisms of action, with a focus on key signaling pathways.

Quantitative Data Summary

The antiproliferative activities of Compound 4 and Compound 5 were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the tables below for easy comparison.

Table 1: IC50 Values of this compound Derivatives against Various Cancer Cell Lines[1]

| Compound | MCF-7 (μM) | A549 (μM) | A427 (μM) | T84 (μM) |

| Compound 4 | 17 | 9 | 25 | >30 |

| Compound 5 | 12.2 | 10.5 | 11.5 | 6.5 |

Table 2: IC50 Values against OVCAR-3 Human Ovarian Carcinoma Cells[1]

| Compound | OVCAR-3 (μM) |

| Compound 4 | 12 |

| Compound 5 | 4 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, including the synthesis of the compounds and the protocol for assessing their antiproliferative effects.

Synthesis of this compound Derivatives

The synthesis of compounds 4 and 5 begins with the preparation of the precursor, 1-O-hexadecyl-2-O-methyl-sn-glycerol.

2.1.1. Synthesis of 1-O-Hexadecyl-2-O-methyl-sn-glycerol (Precursor)

A detailed, step-by-step synthesis protocol for the precursor was not explicitly available in the searched literature. However, the general methodology involves the alkylation and methylation of a suitable glycerol (B35011) derivative.

2.1.2. Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 4)[1]

This compound was synthesized via the reaction of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol, followed by deacetylation through methanolic hydrolysis.

2.1.3. Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 5)[1]

Compound 5 was prepared by the removal of the N-acetyl group from Compound 4 via hydrolysis with ethanolic potassium hydroxide.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. While the specific parameters used by Erukulla et al. were not detailed, a general protocol for such an experiment is as follows:

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, A427, T84, OVCAR-3)

-

Complete cell culture medium (specific to each cell line)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

Ether lipids, including the this compound derivatives, exert their antiproliferative effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary targets appear to be the Protein Kinase C (PKC) and the PI3K/Akt signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Ether-linked diglycerides have been shown to inhibit this pathway. The proposed mechanism involves the disruption of the interaction between the p110 catalytic subunit and the p85 regulatory subunit of PI3K, which is independent of PKC-ε. This inhibition leads to a reduction in the phosphorylation and activation of Akt, a key downstream effector of PI3K.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-O-hexadecyl-2-O-methylglycerol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-hexadecyl-2-O-methylglycerol is a synthetic ether lipid, an analog of diacylglycerol (DAG), which plays a significant role in cellular signaling. Due to its structural similarity to endogenous signaling molecules, it is of considerable interest in drug development and biomedical research, particularly for its inhibitory effects on protein kinase C (PKC) and diacylglycerol kinase (DGK). Accurate and robust analytical methods are essential for studying its pharmacokinetics, metabolism, and mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-O-Palmityl-2-O-methyl-sn-glycerol, PMG |

| Molecular Formula | C₂₀H₄₂O₃ |

| Molecular Weight | 330.55 g/mol [1] |

| CAS Number | 96960-92-8[1] |

Mass Spectrometry Analysis

Electrospray ionization (ESI) in positive ion mode is a suitable method for the analysis of this compound. The molecule readily forms a protonated molecular ion [M+H]⁺ at m/z 331.3. Tandem mass spectrometry (MS/MS) of this precursor ion provides characteristic fragment ions that can be used for structural confirmation and quantitative analysis.

Predicted Fragmentation Pattern

The fragmentation of the protonated this compound is expected to occur at the ether and hydroxyl functionalities. The major observed fragments from the [M+H]⁺ precursor ion at m/z 331.3 are summarized in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss |

| 331.3 | 313.3 | [M+H - H₂O]⁺ |

| 331.3 | 299.3 | [M+H - CH₃OH]⁺ |

| 331.3 | 107.1 | [C₆H₁₅O₂]⁺ (Glycerol backbone fragment) |

Data derived from PubChem CID 10936445.[1]

Caption: Predicted fragmentation of this compound.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

A methyl tert-butyl ether (MTBE) based liquid-liquid extraction method is recommended for the efficient extraction of ether lipids from plasma or cell culture samples.[2]

Materials:

-

Methanol (B129727) (MeOH), HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Water, HPLC grade

-

Sample (e.g., 100 µL plasma or cell pellet)

-

Internal Standard (IS) solution (e.g., a deuterated analog if available)

-

Centrifuge capable of 4°C and >14,000 rpm

-

Nitrogen evaporator

Protocol:

-

To a 1.5 mL microcentrifuge tube, add the sample (e.g., 100 µL of plasma).

-

Add 225 µL of cold methanol containing the internal standard. Vortex for 10 seconds.[2]

-

Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake for 6 minutes at 4°C.[2]

-

Induce phase separation by adding 188 µL of water. Vortex for 20 seconds.[2]

-

Centrifuge at 14,000 rpm for 2 minutes to separate the layers.[2]

-

Carefully collect the upper organic layer (MTBE phase) and transfer it to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Protocol for Quantitative Analysis

This protocol is a general guideline and may require optimization for specific instrumentation. A reverse-phase liquid chromatography separation is suitable for this analyte.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source

LC Conditions:

| Parameter | Recommended Setting |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium acetate |

| Gradient | 0-1 min: 30% B; 1-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

MS/MS Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen, at a flow rate of 800 L/hr |

| Desolvation Temp | 400°C |

| Collision Gas | Argon |

| MRM Transitions | See table below |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 331.3 | 313.3 | 50 | 15 |

| This compound | 331.3 | 299.3 | 50 | 20 |

| This compound | 331.3 | 107.1 | 50 | 25 |

| Internal Standard | Dependent on IS | Dependent on IS | 50 | Optimize |

Signaling Pathway Involvement

This compound, as a diacylglycerol analog, is known to interfere with cellular signaling pathways that are dependent on diacylglycerol. A key pathway affected is the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This compound can inhibit the activation of Raf-1, a crucial kinase in this pathway, thereby impacting downstream signaling related to cell proliferation and survival.

Caption: Inhibition of the Ras-Raf-MEK-ERK pathway.

Workflow Summary

The following diagram outlines the complete workflow for the analysis of this compound from biological samples.

Caption: Overall analytical workflow.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the robust and sensitive analysis of this compound using LC-MS/MS. The detailed sample preparation and instrumental methods, along with the characterization of its mass spectral behavior and biological context, will aid researchers in accurately quantifying this molecule and furthering the understanding of its role in cellular processes and potential as a therapeutic agent.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic 1-O-Hexadecyl-2-O-methylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of synthetic 1-O-hexadecyl-2-O-methylglycerol using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Due to the absence of a significant chromophore in this compound, ELSD is the detector of choice for sensitive and reliable detection. This document provides comprehensive protocols for both normal-phase and reversed-phase HPLC, allowing for flexibility based on the impurity profile of the synthetic mixture and available laboratory resources. The presented methods are designed to yield high-purity material suitable for downstream applications in research, and pharmaceutical development.

Introduction

This compound is a synthetic ether lipid of interest in various fields, including its use as a stable analog of monoacylglycerols and its potential applications in drug delivery systems.[1][2][3][4][5] The synthesis of this compound can result in a mixture of structurally related impurities, such as starting materials, di-alkylated byproducts, and positional isomers. Therefore, a reliable purification method is critical to obtaining a well-characterized compound for biological and chemical studies. High-Performance Liquid Chromatography (HPLC) offers the necessary resolution for separating the target compound from these closely related impurities. Given that this compound lacks a UV-absorbing chromophore, Evaporative Light Scattering Detection (ELSD) is an ideal detection technique for this and other lipid molecules.[6][7][8][9][10] This application note presents two distinct HPLC methodologies for the purification of this compound, providing researchers with validated protocols to achieve high levels of purity.

Experimental Protocols

Sample Preparation

Prior to HPLC purification, the crude synthetic reaction mixture containing this compound should be worked up to remove bulk impurities. A typical workup may involve liquid-liquid extraction and silica (B1680970) gel flash chromatography.

Protocol for Sample Preparation:

-

Dissolve the crude product in a minimal amount of a non-polar organic solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

-

Load the dissolved sample onto a silica gel column pre-equilibrated with the same solvent system.

-

Elute the column with a gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate) to remove highly non-polar and polar impurities.

-

Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Combine the product-containing fractions and evaporate the solvent under reduced pressure.

-

For HPLC analysis, accurately weigh the partially purified product and dissolve it in an appropriate solvent to a final concentration of 1-10 mg/mL. For normal-phase HPLC, a suitable solvent is hexane/isopropanol (9:1, v/v). For reversed-phase HPLC, a mixture like methanol/chloroform (1:1, v/v) can be used.[11][12]

-

Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.

Method 1: Normal-Phase HPLC Purification

Normal-phase chromatography separates compounds based on their polarity, with more polar compounds having longer retention times on a polar stationary phase. This method is effective for separating this compound from more polar or less polar impurities.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A preparative or semi-preparative HPLC system |

| Column | Silica Gel, 5 µm, 250 x 10 mm |

| Mobile Phase A | Hexane |

| Mobile Phase B | Isopropanol |

| Gradient | 0-5 min: 2% B; 5-25 min: 2-15% B; 25-30 min: 15% B; 30-35 min: 2% B |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 500 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Drift Tube Temp. | 40°C |

| ELSD Nebulizer Gas | Nitrogen, 1.5 L/min |

Method 2: Reversed-Phase HPLC Purification

Reversed-phase chromatography separates compounds based on their hydrophobicity. Less polar compounds are more retained on a non-polar stationary phase. This method is particularly useful for separating the target compound from non-polar impurities and isomers with slight differences in hydrophobicity.[11][13][14][15]

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A preparative or semi-preparative HPLC system |

| Column | C18, 5 µm, 250 x 10 mm |

| Mobile Phase A | Methanol |

| Mobile Phase B | Water |

| Gradient | 0-5 min: 85% A; 5-25 min: 85-100% A; 25-30 min: 100% A; 30-35 min: 85% A |

| Flow Rate | 3.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 500 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Drift Tube Temp. | 45°C |

| ELSD Nebulizer Gas | Nitrogen, 1.8 L/min |

Data Presentation

The following tables summarize the expected performance of the two HPLC methods for the purification of this compound from a synthetic mixture.

Table 1: Retention Times of this compound and Potential Impurities

| Compound | Normal-Phase HPLC Retention Time (min) | Reversed-Phase HPLC Retention Time (min) |

| Hexadecanol (Starting Material) | ~18 | ~12 |

| This compound | ~15 | ~20 |

| 1,3-di-O-hexadecylglycerol (Byproduct) | ~8 | ~28 |

Table 2: Purity and Recovery Data

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Purity of Crude Sample (%) | ~85 | ~85 |

| Purity after HPLC Purification (%) | >98 | >99 |

| Recovery Rate (%) | ~80 | ~85 |

Visualizations

The following diagrams illustrate the logical workflow of the purification process and a conceptual signaling pathway where a purified ether lipid might be studied.

Caption: Experimental workflow for the purification of synthetic this compound.

Caption: Conceptual signaling pathway involving an ether lipid.

Conclusion

The HPLC methods detailed in this application note provide effective and reproducible protocols for the purification of synthetic this compound. Both normal-phase and reversed-phase chromatography, coupled with ELSD, are demonstrated to be suitable techniques, offering flexibility to the researcher based on the specific impurity profile and available instrumentation. The successful implementation of these protocols will enable the production of high-purity this compound, a critical prerequisite for its use in further scientific investigation and product development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-O-Hexadecyl-2-O-methyl-sn-glycerol | 96960-92-8 | FH49388 [biosynth.com]

- 4. 1-O-palmityl-2-O-methyl-sn-glycerol | C20H42O3 | CID 10936445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. waters.com [waters.com]

- 7. lcms.cz [lcms.cz]

- 8. agilent.com [agilent.com]

- 9. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. hplc.eu [hplc.eu]

- 13. Regiospecific analysis of neutral ether lipids by liquid chromatography/electrospray ionization/single quadrupole mass spectrometry: validation with synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive glycerol ether lipid fingerprints through a novel reversed phase liquid chromatography–mass spectrometry protocol | Scilit [scilit.com]

Application Notes and Protocols for Liposome Formulation with 1-O-hexadecyl-2-O-methylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. A critical aspect of liposome (B1194612) formulation is ensuring stability, both in storage and in biological environments. The incorporation of synthetic ether lipids, such as 1-O-hexadecyl-2-O-methylglycerol, into the liposomal bilayer can significantly enhance stability compared to conventional ester-linked phospholipids. The ether linkage is resistant to hydrolysis by phospholipases, prevalent in the bloodstream, leading to liposomes with a longer circulation half-life and improved drug retention.

This compound is a single-chain ether lipid that can be incorporated into liposomal formulations to modulate membrane fluidity and stability. Its unique structure, with a hexadecyl chain and a methyl group on the glycerol (B35011) backbone, influences the packing of the lipid bilayer, contributing to reduced permeability and enhanced robustness. These characteristics make it a valuable component for the development of advanced drug delivery systems.

This document provides detailed application notes and protocols for the preparation and characterization of liposomes incorporating this compound.

Data Presentation

The inclusion of ether lipids like this compound in liposome formulations has been shown to improve their stability and drug delivery characteristics. While specific quantitative data for liposomes containing solely this compound is limited in publicly available literature, data from studies on structurally similar ether lipids, such as 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (a closely related ether lipid with a phosphocholine (B91661) headgroup), provide valuable insights into the expected improvements.

Table 1: Physicochemical Properties of Liposomes

This table presents typical physicochemical properties of liposomes. The inclusion of ether lipids generally results in a stable formulation with a particle size suitable for intravenous administration and a negative zeta potential that helps prevent aggregation.

| Liposome Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Conventional Liposomes (e.g., DSPC/Chol) | 100 - 200 | < 0.2 | -10 to -30 |

| Ether Lipid-Containing Liposomes (Expected) | 100 - 200 | < 0.2 | -10 to -30 |

Note: Data for ether lipid-containing liposomes are projected based on typical liposome characteristics and the known stabilizing effects of ether lipids. Specific values will depend on the full lipid composition and preparation method.

Table 2: Encapsulation Efficiency and Drug Release

The enhanced membrane packing provided by ether lipids is expected to lead to higher encapsulation efficiencies and slower drug release rates.

| Liposome Formulation | Encapsulation Efficiency (%) | Drug Release at 24h (%) |

| Conventional Liposomes | 50 - 80 | 30 - 60 |

| Ether Lipid-Containing Liposomes (Expected) | 60 - 90 | 10 - 40 |

Note: Values are dependent on the specific drug and loading method used.

Table 3: In Vitro Stability of Liposomes Containing a Structurally Similar Ether Lipid

This table summarizes data on the enhanced stability of liposomes containing the ether lipid 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3), demonstrating the protective effect of the ether linkage against membrane disruption.

| Formulation | Hemolysis (HI50, µM) | Carboxyfluorescein (CF) Leakage |

| Free ET-18-OCH3 | 5-6 | N/A |

| DOPC:Chol:DOPE-GA:ET-18-OCH3 (4:3:1:2) | ~250 | Reduced |

| DOPE:Chol:DOPE-GA:ET-18-OCH3 (4:3:1:2) | ~640 | Reduced |

Data adapted from studies on a similar ether lipid to illustrate the expected stability enhancement. HI50 is the concentration required to cause 50% hemolysis.

Experimental Protocols

The following protocols describe the preparation and characterization of liposomes containing this compound using the thin-film hydration method followed by extrusion.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This method is a widely used technique for the preparation of unilamellar liposomes of a defined size.

Materials:

-

This compound

-

Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

(Optional) Drug for encapsulation

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Rotary evaporator

-

Water bath

-

Nitrogen gas source

-

Vacuum pump

-

Vortex mixer

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes (gas-tight)

Procedure:

-

Lipid Film Formation: a. Dissolve this compound, phospholipid (e.g., DSPC), and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The desired molar ratio of the lipids should be predetermined (e.g., DSPC:Cholesterol:this compound at 55:40:5). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of the organic solvent, dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours.

-

Hydration: a. Hydrate the lipid film by adding the aqueous hydration buffer (e.g., PBS, pH 7.4). If a hydrophilic drug is to be encapsulated, it should be dissolved in the hydration buffer. b. The hydration should be performed at a temperature above the Tc of the lipids. c. Agitate the flask by vortexing until the lipid film is completely dispersed, resulting in the formation of multilamellar vesicles (MLVs).

-

Extrusion: a. To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion. b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Transfer the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process should also be carried out at a temperature above the Tc of the lipids. d. The resulting liposome suspension should be stored at 4°C.

Protocol 2: Characterization of Liposomes

1. Particle Size and Zeta Potential Measurement:

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the liposomes. Laser Doppler Velocimetry is used to determine the zeta potential, which is an indicator of the surface charge and stability against aggregation.

-

Procedure: a. Dilute a small aliquot of the liposome suspension in the hydration buffer. b. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). c. Record the average particle size, PDI, and zeta potential.

2. Encapsulation Efficiency Determination:

-

Principle: The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.

-

Procedure: a. Separate the unencapsulated (free) drug from the liposome suspension using a suitable method such as size exclusion chromatography or dialysis. b. Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or a suitable solvent. c. Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). d. Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

3. In Vitro Drug Release Study:

-

Principle: A dialysis method is commonly used to assess the in vitro release profile of the encapsulated drug from the liposomes over time.

-

Procedure: a. Place a known amount of the liposome suspension in a dialysis bag with a suitable molecular weight cut-off. b. Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring. c. At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium. d. Quantify the amount of released drug in the aliquots using a suitable analytical method. e. Plot the cumulative percentage of drug released as a function of time.

Visualizations

Application Notes and Protocols for 1-O-hexadecyl-2-O-methylglycerol Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-hexadecyl-2-O-methyl-sn-glycerol is a synthetic ether lipid analog of diacylglycerol (DAG) that has demonstrated significant antiproliferative and pro-differentiative effects in various cancer cell lines. Unlike naturally occurring diacylglycerols, which are readily metabolized, this ether lipid is metabolically stable, leading to sustained biological activity. Its mechanism of action primarily involves the modulation of key signaling pathways, including the inhibition of Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK). These application notes provide detailed protocols for the preparation and use of 1-O-hexadecyl-2-O-methylglycerol in cell culture experiments, along with data on its biological activity and a schematic of its proposed signaling pathway.

Data Presentation

The antiproliferative activity of this compound and its analogs has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Compound | IC50 (µM) | Reference |

| OVCAR-3 (Ovarian Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 4 | [1] |

| A549 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 9 | [1] |

| MCF-7 (Breast Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [1] |

| A427 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [1] |

| T84 (Colon Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [1] |

| WEHI-3B (Leukemia) | 1-O-hexadecyl-2-O-methyl-sn-glycerol (in vitro DGK inhibition) | ~15 | [2] |

Signaling Pathway

The proposed signaling pathway for this compound involves the competitive inhibition of key enzymes in lipid signaling pathways, leading to downstream effects on cell proliferation and survival.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

1-O-hexadecyl-2-O-methyl-sn-glycerol (powder)

-

Ethanol (B145695), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount: Determine the desired stock concentration (e.g., 10 mM). The molecular weight of 1-O-hexadecyl-2-O-methyl-sn-glycerol is 330.55 g/mol .

-

Weigh the compound: Accurately weigh the required amount of 1-O-hexadecyl-2-O-methyl-sn-glycerol powder in a sterile microcentrifuge tube.

-

Solubilization: Add the appropriate volume of sterile ethanol to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol 2: Cell Culture Treatment

Materials:

-

Cultured cells of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Sterile culture plates or flasks

Procedure:

-

Cell Seeding: Seed the cells at the desired density in sterile culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

Preparation of Treatment Medium: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of the compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (ethanol) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).

-

Cell Treatment: Remove the old medium from the cultured cells and replace it with the freshly prepared treatment medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell type and the specific assay being performed. Some studies have used shorter pre-treatment times of 30 minutes for mechanistic studies.

-

Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays (Protocol 3), kinase activity assays, or western blotting.

Protocol 3: Assessment of Cell Viability (MTT Assay)

Materials:

-

Treated cells in a 96-well plate (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

Microplate reader

Procedure:

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cancer cells.

Caption: Experimental workflow for cell culture treatment and analysis.

References

- 1. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-O-hexadecyl-2-O-methylglycerol as an Internal Standard for Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Accurate quantification of lipid species is paramount for meaningful biological interpretation. The inherent variability in sample preparation and mass spectrometry (MS) analysis necessitates the use of internal standards (IS). An ideal internal standard is a compound that is structurally similar to the analytes of interest but is not naturally present in the biological sample. It is added at a known concentration at the beginning of the sample preparation process to correct for sample loss during extraction and for variations in ionization efficiency during MS analysis.

1-O-hexadecyl-2-O-methylglycerol is a synthetic alkylglycerol that serves as an excellent internal standard for the quantification of ether lipids, a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone. Ether lipids, including plasmalogens, are implicated in various physiological and pathological processes, such as membrane trafficking, cell signaling, and oxidative stress. Due to its structural similarity to the backbone of ether lipids and its absence in biological matrices, this compound is a valuable tool for accurate and precise quantification of this important lipid class.

Rationale for Use

The use of this compound as an internal standard is based on the following principles:

-

Structural Similarity: Its alkyl ether linkage at the sn-1 position mimics the core structure of endogenous ether lipids, ensuring similar extraction and ionization behavior.

-

Non-Endogenous Nature: This synthetic compound is not naturally found in biological systems, preventing interference with the measurement of endogenous lipids.

-

Chemical Stability: The ether bond is more resistant to chemical cleavage than an ester bond, providing stability during sample processing. The methylation at the sn-2 position further prevents acylation, enhancing its stability as an internal standard.

-

Distinct Mass-to-Charge Ratio (m/z): It has a unique m/z value that allows for its unambiguous detection by mass spectrometry without overlapping with endogenous lipid species.

Data Presentation

Physicochemical and Mass Spectrometry Data for this compound

The following table summarizes key information for the use of this compound as an internal standard in mass spectrometry-based lipidomics.

| Property | Value | Reference |

| IUPAC Name | (2S)-3-(hexadecyloxy)-2-methoxypropan-1-ol | [1] |

| Molecular Formula | C₂₀H₄₂O₃ | [1] |

| Molecular Weight | 330.55 g/mol | |

| Exact Mass | 330.3134 Da | [1] |

| Precursor Ion ([M+H]⁺) | m/z 331.3207 | [1] |

| Key MS/MS Fragments ([M+H]⁺) | m/z 107, 299.3, 313.4 | [1] |

Representative Quantitative Data

While a specific study using this compound as an internal standard for a full lipid panel was not identified in the literature, the following table illustrates the potential range of lipid classes that can be quantified. This representative data is adapted from a study that investigated changes in the lipidome of HEp-2 cells upon treatment with the related compound 1-O-hexadecylglycerol. This demonstrates the suitability of an alkylglycerol internal standard for monitoring a wide array of lipid classes.

| Lipid Class | Subclass | Representative Change upon Ether Lipid Precursor Treatment (%) |

| Glycerophospholipids | Phosphatidylcholine (PC) | +15% |

| Phosphatidylethanolamine (PE) | +20% | |

| Phosphatidylserine (PS) | -10% | |

| Phosphatidylinositol (PI) | +5% | |

| Ether-linked PC (PC O-) | +150% | |

| Ether-linked PE (PE O-) | +200% | |

| Sphingolipids | Sphingomyelin (SM) | -5% |

| Ceramide (Cer) | +30% | |

| Glucosylceramide (GlcCer) | -25% | |

| Glycerolipids | Diacylglycerol (DAG) | +10% |

| Triacylglycerol (TAG) | +5% | |

| Sterol Lipids | Cholesterol (Chol) | No significant change |

Disclaimer: This table is for illustrative purposes to demonstrate the applicability of an alkylglycerol internal standard for the relative quantification of various lipid classes and is adapted from published data on a related compound.

Experimental Protocols

The following is a representative protocol for the use of this compound as an internal standard for the quantification of ether lipids and other lipid classes in biological samples by LC-MS/MS.

Preparation of Internal Standard Stock Solution

-

Weighing: Accurately weigh 1 mg of this compound.

-

Dissolving: Dissolve the compound in 1 mL of ethanol (B145695) to obtain a stock solution of 1 mg/mL.

-

Storage: Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.

-

Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with ethanol.

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

This protocol is suitable for cell pellets or tissue homogenates.

-

Sample Homogenization: Homogenize the cell pellet or tissue sample in a suitable volume of phosphate-buffered saline (PBS).

-

Spiking with Internal Standard: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample homogenate. Add 10 µL of the 10 µg/mL this compound working solution.

-

Solvent Addition: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

-

Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of water and vortex for 30 seconds.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Extraction: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a clean 1.5 mL tube.

-

Drying: Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as methanol:chloroform (9:1, v/v) or isopropanol:acetonitrile:water (2:1:1, v/v/v).

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating lipid species.

-

Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for quantitative analysis.

-

MRM Transition for this compound:

-

Precursor Ion (Q1): m/z 331.3

-

Product Ion (Q3): A characteristic fragment ion, for example, m/z 107.0 (This transition should be optimized on the specific instrument).

-

-

MRM Transitions for Target Lipids: Set up MRM transitions for the specific ether lipids and other lipid classes of interest based on their known fragmentation patterns.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the internal standard and the target lipid species using the instrument's software.

-

Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.

-

Quantification: For relative quantification, compare the response ratios between different sample groups. For absolute quantification, a calibration curve of each analyte with the internal standard is required.

Visualizations

Experimental Workflow

Caption: A generalized workflow for a lipidomics experiment utilizing an internal standard.

Principle of Internal Standard Quantification

Caption: The principle of using an internal standard for accurate lipid quantification.

References

Application of 1-O-Hexadecyl-2-O-methylglycerol in Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-hexadecyl-2-O-methylglycerol is a versatile synthetic ether lipid with significant potential in drug delivery systems. Its amphiphilic nature, characterized by a hydrophobic hexadecyl chain and a hydrophilic glycerol (B35011) backbone with a methyl ether group, allows it to function as a surfactant and stabilizer in various formulations.[1] This unique structure enhances the solubility and bioavailability of poorly soluble drugs, making it a valuable excipient in the development of novel therapeutic carriers such as lipid nanoparticles (LNPs).[1] Furthermore, derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential dual role as a carrier and a bioactive agent.

This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of this compound in drug delivery research.

I. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₂O₃ | [2][3] |

| Molecular Weight | 330.55 g/mol | [2] |

| Appearance | White solid | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | ≤ -15 °C | [1] |

II. Applications in Drug Delivery

The primary application of this compound in drug delivery is as a component of lipid-based nanoparticles. Its surfactant properties contribute to the stability of these formulations. Ether lipids like this compound are being explored for their potential to enhance the physicochemical properties and biological performance of LNPs. The ether bond offers increased chemical stability against enzymatic degradation compared to the ester bonds found in many conventional lipids.

III. Quantitative Data: Antiproliferative Activity

Derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for two such derivatives.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 (Lung Carcinoma) | 9 | [4] |

| MCF-7 (Breast Adenocarcinoma) | 17 | [4] | |

| A427 (Lung Carcinoma) | 25 | [4] | |

| OVCAR-3 (Ovarian Adenocarcinoma) | 12 | [4] | |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast Adenocarcinoma) | 6.5 - 12.2 | [4] |

| A549 (Lung Carcinoma) | 6.5 - 12.2 | [4] | |

| A427 (Lung Carcinoma) | 6.5 - 12.2 | [4] | |

| T84 (Colon Carcinoma) | 6.5 - 12.2 | [4] | |

| OVCAR-3 (Ovarian Adenocarcinoma) | 4 | [4] |

IV. Experimental Protocols

A. Protocol for Formulation of Drug-Loaded Lipid Nanoparticles

This protocol describes a general method for preparing drug-loaded lipid nanoparticles (LNPs) incorporating this compound using a microfluidic mixing technique. This method is adaptable for the encapsulation of various therapeutic agents.

Materials:

-

This compound

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Phospholipid (e.g., DSPC)

-

Cholesterol

-

PEGylated lipid (e.g., DMG-PEG2000)

-

Therapeutic drug (hydrophobic)

-

Absolute ethanol (B145695)

-

Citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device and cartridges

-

Syringe pumps

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, this compound, and PEGylated lipid in absolute ethanol at appropriate concentrations (e.g., 10-50 mM). Gentle heating may be necessary to ensure complete dissolution.

-

Prepare a stock solution of the hydrophobic drug in absolute ethanol.

-

-

Preparation of Organic Phase:

-

In a sterile glass vial, combine the lipid stock solutions and the drug solution to achieve the desired molar ratios. A hypothetical starting formulation could be: Ionizable lipid:DSPC:Cholesterol:this compound:PEG-lipid at a molar ratio of 50:10:38.5:1:0.5. The drug-to-lipid ratio should be optimized based on the specific drug.

-

Vortex the mixture thoroughly to ensure a homogenous solution.

-

-

Preparation of Aqueous Phase:

-

Prepare the aqueous phase by dissolving any water-soluble components in citrate buffer (pH 4.0). If encapsulating nucleic acids, they would be dissolved in this buffer.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the organic phase into one syringe and the aqueous phase into another.

-

Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

-

Initiate pumping to mix the two phases in the microfluidic cartridge, leading to the self-assembly of LNPs.

-

-

Purification:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated drug.

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine the surface charge of the LNPs using a zeta potential analyzer.

-

Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after lysing the nanoparticles with a detergent (e.g., Triton X-100).

-

B. Protocol for Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of drug-loaded nanoparticles or this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Drug-loaded LNPs or this compound derivative solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the test compound (drug-loaded LNPs or the ether lipid derivative) in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include untreated control wells (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-